molecular formula C23H25FN2O4 B5314837 1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5314837
M. Wt: 412.5 g/mol
InChI Key: FONVHHZIRQQHHQ-XUTLUUPISA-N
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Description

1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a dimethylamino group, a fluorophenyl group, a hydroxy group, and a methoxybenzoyl group

Properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O4/c1-25(2)13-4-14-26-20(15-5-9-17(24)10-6-15)19(22(28)23(26)29)21(27)16-7-11-18(30-3)12-8-16/h5-12,20,27H,4,13-14H2,1-3H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONVHHZIRQQHHQ-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves several steps. The synthetic route typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the dimethylamino, fluorophenyl, hydroxy, and methoxybenzoyl groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the fluorophenyl and methoxybenzoyl groups can enhance binding affinity and specificity. The hydroxy group may participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar compounds include those with structural similarities, such as:

  • 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile
  • 1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one These compounds share similar functional groups but differ in their core structures or substituents, which can result in different chemical and biological properties. The uniqueness of 1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and their arrangement, which can lead to distinct interactions and applications.

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